molecular formula C7H4N8O2 B12745568 2-Azido-4,6-dicyanomethoxy-s-triazine CAS No. 137522-81-7

2-Azido-4,6-dicyanomethoxy-s-triazine

Cat. No.: B12745568
CAS No.: 137522-81-7
M. Wt: 232.16 g/mol
InChI Key: PYGIKSXPFWWDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-4,6-dicyanomethoxy-s-triazine is a nitrogen-rich compound belonging to the s-triazine family. This compound is known for its high energy content and stability, making it a valuable reagent in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-4,6-dicyanomethoxy-s-triazine typically involves the reaction of 2-chloro-4,6-dicyanomethoxy-s-triazine with sodium azide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Azido-4,6-dicyanomethoxy-s-triazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: The major products are substituted triazines with various functional groups.

    Reduction Reactions: The major product is the corresponding amine.

    Cycloaddition Reactions: The major products are triazole derivatives

Mechanism of Action

The mechanism of action of 2-Azido-4,6-dicyanomethoxy-s-triazine involves the transfer of the azido group to a substrate molecule. This process is facilitated by the formation of a reactive intermediate, which then undergoes nucleophilic attack by the substrate. The molecular targets and pathways involved depend on the specific reaction and substrate used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azido-4,6-dicyanomethoxy-s-triazine is unique due to its combination of azido and cyano groups, which impart high reactivity and stability. This makes it a versatile reagent in various chemical reactions and industrial applications .

Properties

CAS No.

137522-81-7

Molecular Formula

C7H4N8O2

Molecular Weight

232.16 g/mol

IUPAC Name

2-[[4-azido-6-(cyanomethoxy)-1,3,5-triazin-2-yl]oxy]acetonitrile

InChI

InChI=1S/C7H4N8O2/c8-1-3-16-6-11-5(14-15-10)12-7(13-6)17-4-2-9/h3-4H2

InChI Key

PYGIKSXPFWWDPQ-UHFFFAOYSA-N

Canonical SMILES

C(C#N)OC1=NC(=NC(=N1)N=[N+]=[N-])OCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.